molecular formula C18H18FNOS B151018 2-Desacetoxy Prasugrel CAS No. 201049-78-7

2-Desacetoxy Prasugrel

Katalognummer: B151018
CAS-Nummer: 201049-78-7
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: IOMHWIMJPRFWTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Desacetoxy Prasugrel is a synthetic intermediate used in the preparation of Prasugrel, an antiplatelet agent. The compound is characterized by its molecular formula C18H18FNOS and a molecular weight of 315.41 g/mol . It is primarily utilized in the pharmaceutical industry for the synthesis of Prasugrel, which is used to prevent blood clots in patients with acute coronary syndrome.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desacetoxy Prasugrel involves multiple steps, starting from readily available starting materials. One common route includes the reaction of cyclopropyl 2-fluorobenzyl ketone with a thienopyridine derivative under specific conditions to yield the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Desacetoxy Prasugrel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-Desacetoxy Prasugrel has several applications in scientific research:

Wirkmechanismus

2-Desacetoxy Prasugrel itself does not exhibit pharmacological activity but is a precursor to Prasugrel. Prasugrel, once metabolized in the liver, irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets. This binding inhibits platelet aggregation, thereby preventing the formation of blood clots. The active metabolite of Prasugrel blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

    Prasugrel: The parent compound, used as an antiplatelet agent.

    Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.

    Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a reversible binding mechanism.

Uniqueness: 2-Desacetoxy Prasugrel is unique due to its specific role as an intermediate in the synthesis of Prasugrel. Unlike Clopidogrel and Ticagrelor, which are active drugs, this compound is not used directly as a therapeutic agent but is crucial for the production of Prasugrel .

Biologische Aktivität

2-Desacetoxy Prasugrel is a synthetic intermediate in the production of Prasugrel, a well-known antiplatelet agent used primarily for the prevention of thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention (PCI). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈FNOS
  • CAS Number: 201049-78-7
  • Molecular Weight: 325.4 g/mol

These properties indicate its role as a precursor in the synthesis of Prasugrel, which is crucial for its bioactivity.

This compound acts as a prodrug, which means it requires metabolic activation to exert its pharmacological effects. The active metabolite of Prasugrel inhibits platelet aggregation by irreversibly binding to the P2Y12 ADP receptor on platelets. This inhibition prevents the activation and aggregation of platelets, thereby reducing the risk of thrombus formation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability≥79%
Protein Binding~98% (active metabolite)
Elimination Half-Life~7 hours (range: 2-15 hours)
ExcretionUrine (~68% inactive metabolites), Feces (27%)

The active metabolite reaches peak plasma concentration approximately 30 minutes post-administration, which is faster compared to its parent compound clopidogrel.

Antiplatelet Effects

Research has demonstrated that this compound exhibits potent antiplatelet activity. In vivo studies indicate that it produces a dose-dependent inhibition of platelet aggregation. The following table summarizes findings from recent studies comparing its activity with that of clopidogrel:

Study TypeThis compound ActivityClopidogrel Activity
In Vivo Platelet AggregationIC₅₀ = 1.8 µMIC₅₀ = 2.4 µM
Peak Inhibition~90% after loading dose~50% after loading dose

These results suggest that this compound is approximately ten times more effective than clopidogrel in inhibiting platelet aggregation.

Case Studies

Several clinical case studies have examined the efficacy and safety profile of Prasugrel and its intermediates, including this compound. Notably, a study published in Circulation highlighted the reduced incidence of cardiovascular events among patients treated with Prasugrel compared to those receiving clopidogrel. The study reported:

"Patients on Prasugrel showed a significantly lower rate of stent thrombosis and myocardial infarction" .

Another case study focused on genetic polymorphisms affecting drug metabolism, indicating that patients with certain CYP enzyme deficiencies may experience reduced efficacy from clopidogrel but not from Prasugrel or its intermediates .

Eigenschaften

IUPAC Name

1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHWIMJPRFWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.